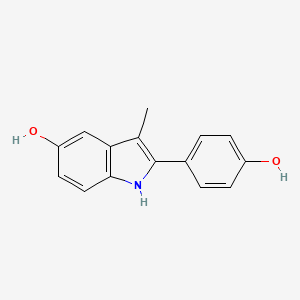
2-NITROPYRIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitropyridine is an organic compound with the molecular formula C5H4N2O2. It is a derivative of pyridine, where a nitro group is attached to the second position of the pyridine ring. This compound is known for its yellow crystalline appearance and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Nitropyridine can be synthesized through the nitration of pyridine. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite ion (HSO3-) in water to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of pyridine under controlled conditions to ensure high yields and purity. The reaction typically requires a nitrating agent, such as nitric acid, and a solvent to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitropyridine oxides.
Reduction: Reduction of this compound can yield 2-aminopyridine.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and tetra-n-butylammonium fluoride (TBAF) are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Nitropyridine oxides.
Reduction: 2-Aminopyridine.
Substitution: Various substituted pyridines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-nitropyridine involves its ability to undergo various chemical transformations. The nitro group attached to the pyridine ring can participate in electron-withdrawing effects, influencing the reactivity of the compound. In nucleophilic substitution reactions, the nitro group can be replaced by other nucleophiles, leading to the formation of new compounds .
Comparación Con Compuestos Similares
3-Nitropyridine: Similar to 2-nitropyridine but with the nitro group at the third position.
4-Nitropyridine: The nitro group is attached to the fourth position of the pyridine ring.
2-Aminopyridine: A reduction product of this compound with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to its specific position of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct chemical behavior compared to its 3- and 4-nitropyridine counterparts .
Propiedades
Número CAS |
1232169-16-2 |
|---|---|
Fórmula molecular |
C5H4N2O2 |
Peso molecular |
124.1 |
Sinónimos |
2-NITROPYRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)



